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molecular formula C9H9NO4 B8388685 3-Formylamino-2-hydroxy-benzoic Acid Methyl Ester CAS No. 99358-22-2

3-Formylamino-2-hydroxy-benzoic Acid Methyl Ester

Cat. No. B8388685
M. Wt: 195.17 g/mol
InChI Key: IVZHVURLFFLICH-UHFFFAOYSA-N
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Patent
US06821977B2

Procedure details

To a solution of methyl-3-aminosalicylate (3.34 grams, 20 mmol) in concentrated formic acid (20 mL) was added solid sodium formate (1.36 grams, 20 mmol, 1 eq.) and the resulting suspension stirred under reflux for 2 hours. The precipitate was filtered at room temperature and washed with water until neutral. After drying on air, 3.595 grams (92%) light brown crystals were collected. M+196, M−194.
Quantity
3.34 g
Type
reactant
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[C:5](=[C:7]([NH2:11])[CH:8]=[CH:9][CH:10]=1)[OH:6].[CH:13]([O-])=[O:14].[Na+]>C(O)=O>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:10]=[CH:9][CH:8]=[C:7]([NH:11][CH:13]=[O:14])[C:5]=1[OH:6] |f:1.2|

Inputs

Step One
Name
Quantity
3.34 g
Type
reactant
Smiles
COC(C=1C(O)=C(C=CC1)N)=O
Name
Quantity
1.36 g
Type
reactant
Smiles
C(=O)[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(=O)O

Conditions

Stirring
Type
CUSTOM
Details
the resulting suspension stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered at room temperature
WASH
Type
WASH
Details
washed with water until neutral
CUSTOM
Type
CUSTOM
Details
After drying on air, 3.595 grams (92%) light brown crystals
CUSTOM
Type
CUSTOM
Details
were collected

Outcomes

Product
Name
Type
Smiles
COC(C1=C(C(=CC=C1)NC=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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